2-Isopropyl-4,5-dimethoxy-benzaldehyde
Description
2-Isopropyl-4,5-dimethoxy-benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with an isopropyl group at position 2 and methoxy groups at positions 4 and 5 (Fig. 1). Its molecular formula is C₁₂H₁₆O₃, and it belongs to a class of methoxy-substituted benzaldehyde derivatives. The compound’s structure suggests moderate steric hindrance due to the isopropyl group and electron-donating effects from the methoxy substituents, which may influence its reactivity in organic syntheses, such as electrophilic aromatic substitution or condensation reactions.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4,5-dimethoxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-12(15-4)11(14-3)5-9(10)7-13/h5-8H,1-4H3 |
InChI Key |
ZXQXOLULQODCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
The bromomethyl group in 4-(Bromomethyl)benzaldehyde (C₈H₇BrO) introduces a leaving group, enabling nucleophilic substitution reactions, unlike the electron-donating methoxy groups in the target compound .
In contrast, 4-(Bromomethyl)benzaldehyde lacks bulky substituents, favoring faster electrophilic substitutions . Methoxy groups in the target compound activate the aromatic ring toward electrophiles but direct incoming substituents to meta/para positions due to the aldehyde’s deactivating nature.
Preparation Methods
Methoxylation Reaction
The dibrominated intermediate is subjected to nucleophilic aromatic substitution using sodium methoxide () in a polar aprotic solvent. This step replaces the bromine atoms with methoxy groups, producing 3,5-dimethoxy-4-isopropylbenzaldehyde . The reaction proceeds under mild conditions (ambient temperature to 60°C), with yields exceeding 70% in optimized setups. Notably, this method avoids harsh reagents, making it industrially viable.
Methylation, Reduction, and Oxidation Approach
Methylation of 3,5-Dihydroxy-4-isopropylbenzoic Acid
This route starts with 3,5-dihydroxy-4-isopropylbenzoic acid , which is methylated using dimethyl sulfate () or methyl iodide () in the presence of a base such as potassium carbonate (). The reaction converts phenolic hydroxyl groups into methoxy substituents, yielding 3,5-dimethoxy-4-isopropylbenzoic acid methyl ester with >85% efficiency.
Reduction to Benzyl Alcohol
The methyl ester is reduced to 3,5-dimethoxy-4-isopropylbenzyl alcohol using lithium aluminum hydride () or sodium borohydride () in tetrahydrofuran (THF) or ethanol. This step typically achieves yields of 90–95% under reflux conditions (60–80°C).
Oxidation to Benzaldehyde
The benzyl alcohol intermediate is oxidized to the target aldehyde using a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride () at room temperature. This oxidation, analogous to the Swern mechanism, proceeds within 2–3 hours and delivers 3,5-dimethoxy-4-isopropylbenzaldehyde in 85% yield.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Scalability
The bromination-methoxylation method offers fewer steps (2–3 steps) and milder conditions, reducing energy consumption and operational costs. In contrast, the methylation-reduction-oxidation route requires five sequential steps but benefits from higher intermediate yields (>85% per step).
Industrial Applicability
Table 1: Key Parameters of Synthetic Methods
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reaction Time | 4–6 hours reflux | |
| Workup | Reduced-pressure evaporation |
What safety protocols are essential for handling 2-Isopropyl-4,5-dimethoxy-benzaldehyde?
Basic Research Question
While specific toxicity data for this compound may be limited, analogous benzaldehydes (e.g., brominated derivatives) require strict PPE (gloves, goggles), ventilation, and emergency protocols. Immediate actions include:
- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .
- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Storage : In airtight containers, away from oxidizers, under inert gas if reactive .
Which analytical techniques are most effective for characterizing purity and structural integrity?
Basic Research Question
- GC-MS : Use DB-5 or HP-5 MS columns with temperature gradients (e.g., 50°C to 300°C at 10°C/min) for volatility assessment .
- NMR : H and C NMR to confirm methoxy (-OCH), isopropyl, and aldehyde groups.
- Assay Methods : Hydroxylamine hydrochloride titration in alcohol to quantify aldehyde content (e.g., USP methods for analogous compounds) .
Q. Table 2: Analytical Parameters
| Technique | Conditions | Reference |
|---|---|---|
| GC-MS | DB-5 column, 50–300°C gradient | |
| Assay | 1 M hydroxylamine HCl in alcohol, 600 mg |
How can contradictory data on its stability under varying pH or temperature be resolved?
Advanced Research Question
Conflicting stability data may arise from solvent interactions or degradation pathways. Design experiments to:
pH Stability : Incubate the compound in buffers (pH 3–11) at 25°C/37°C, monitoring aldehyde integrity via HPLC .
Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition points. For example, analogous benzaldehydes degrade near 150–200°C .
Light Exposure : Conduct UV-vis spectroscopy to detect photodegradation products .
What strategies enhance its utility in multi-step syntheses (e.g., heterocycle formation)?
Advanced Research Question
The aldehyde group enables Schiff base formation or nucleophilic additions. Optimize:
- Protection/Deprotection : Use acetal protection for the aldehyde during harsh reactions .
- Catalysis : Employ Lewis acids (e.g., ZnCl) for imine formation .
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve solubility for coupling reactions .
How can researchers design experiments to evaluate its biological activity?
Advanced Research Question
- In Vitro Assays : Test antimicrobial activity via microdilution (e.g., MIC determination against S. aureus) .
- Enzyme Inhibition : Use fluorescence-based assays to study interactions with cytochrome P450 isoforms .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) at 10–100 µM concentrations .
Q. Table 3: Bioactivity Study Design
| Assay Type | Protocol | Reference |
|---|---|---|
| Antimicrobial | Microdilution (0.1–100 µg/mL) | |
| Enzyme Inhibition | Fluorescence quenching (λex = 280 nm) | |
| Cytotoxicity | MTT, 24–48 hr incubation |
What computational methods predict its reactivity in novel reactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina .
- Reaction Pathway Analysis : Use Gaussian or ORCA to model transition states for aldehyde-involved reactions .
How do substituents (isopropyl, methoxy) influence its spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
